molecular formula C8H16O B14749147 5,5-Dimethylhex-3-en-2-ol CAS No. 2747-56-0

5,5-Dimethylhex-3-en-2-ol

Cat. No.: B14749147
CAS No.: 2747-56-0
M. Wt: 128.21 g/mol
InChI Key: ZOQNSGFAAIUNOP-UHFFFAOYSA-N
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Description

5,5-Dimethylhex-3-en-2-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. This compound is known for its unique structure, which includes two methyl groups attached to the fifth carbon atom of the hexene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylhex-3-en-2-ol can be achieved through various methods. One common approach involves the reaction of 5,5-dimethyl-1-hexene with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 5,5-dimethyl-1-hexene, where the double bond is first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used to facilitate the addition of the hydroxyl group to the hexene chain. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed

    Oxidation: Forms 5,5-dimethylhex-3-en-2-one or 5,5-dimethylhex-3-enal.

    Reduction: Forms 5,5-dimethylhexane.

    Substitution: Forms 5,5-dimethylhex-3-en-2-chloride or 5,5-dimethylhex-3-en-2-bromide.

Scientific Research Applications

5,5-Dimethylhex-3-en-2-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethylhex-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethylhex-3-en-2-one
  • 5,5-Dimethylhex-3-enal
  • 5,5-Dimethylhexane

Uniqueness

5,5-Dimethylhex-3-en-2-ol is unique due to its specific structure, which includes a hydroxyl group attached to a hexene chain with two methyl groups at the fifth carbon. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2747-56-0

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

5,5-dimethylhex-3-en-2-ol

InChI

InChI=1S/C8H16O/c1-7(9)5-6-8(2,3)4/h5-7,9H,1-4H3

InChI Key

ZOQNSGFAAIUNOP-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(C)(C)C)O

Origin of Product

United States

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